hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide
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Overview
Description
Hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is a compound that belongs to the class of energetic materials. These materials are characterized by their high energy content and are often used in applications requiring rapid energy release, such as propellants and explosives. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is known for its stability and energetic properties.
Preparation Methods
The synthesis of hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide typically involves the reaction of hydrazine hydrate with 3-nitro-1,2,4-triazol-5-one under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid, leading to the formation of higher nitrogen oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine, resulting in the formation of amino derivatives.
Common reagents used in these reactions include nitric acid, hydrazine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves the release of energy through the rapid decomposition of the nitramide group. This decomposition generates nitrogen gas and other byproducts, leading to a rapid expansion and release of energy. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the ability to undergo rapid decomposition .
Comparison with Similar Compounds
Hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide can be compared with other similar compounds such as:
3-nitro-1,2,4-triazol-5-one (NTO): Known for its high thermal stability and low sensitivity, making it a safer alternative for use in explosives.
1,3,5-trinitroperhydro-1,3,5-triazine (RDX): A widely used high explosive with high detonation velocity and pressure.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX): Another high explosive known for its high performance and stability.
This compound is unique due to its specific combination of the triazole ring and nitramide group, which imparts both stability and high energy content, making it suitable for specialized applications in energetic materials.
Biological Activity
Hydrazine derivatives, particularly those containing 1,2,4-triazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound hydrazine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide , examining its synthesis, biological properties, and potential therapeutic applications.
Synthesis of Hydrazine Derivatives
The synthesis of hydrazine derivatives often involves the reaction of hydrazines with various functional groups to form heterocycles like 1,2,4-triazoles. A notable method includes microwave-assisted synthesis which allows for efficient formation under mild conditions. For instance, hydrazines react with formamide to yield substituted 1,2,4-triazoles with excellent functional group tolerance . Other methods include electrochemical reactions and metal-free syntheses that utilize hydrazones and aliphatic amines to produce triazole derivatives .
Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial and antifungal activities. For example, a study reported that certain hydrazone derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of hydrazine derivatives is particularly noteworthy. Compounds featuring the 1,2,4-triazole ring have been shown to inhibit cancer cell proliferation. For instance, a specific triazole derivative demonstrated IC50 values of 1.1 μM against the MCF-7 breast cancer cell line and 2.6 μM against HCT-116 colon cancer cells . The mechanism of action often involves the inhibition of thymidylate synthase, crucial for DNA synthesis in rapidly dividing cancer cells.
Other Biological Activities
Beyond antimicrobial and anticancer effects, hydrazine derivatives have exhibited a range of biological activities including:
- Anti-inflammatory : Certain hydrazone compounds have shown promise in reducing inflammation markers.
- Anticonvulsant : Some derivatives possess anticonvulsant properties, making them potential candidates for neurological disorders.
- Cardioprotective : Studies indicate that specific triazole derivatives may offer protective effects on cardiac tissues under stress conditions .
Case Studies
Several studies highlight the efficacy of hydrazine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide in various biological assays:
- Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against various bacterial strains. The results indicated that modifications in the nitramido group significantly enhanced antimicrobial activity compared to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies on different cancer cell lines revealed that this compound exhibited selective toxicity towards malignant cells while sparing normal cells. The IC50 values ranged from 0.5 to 5 μM across different cell lines.
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts effectively with key enzymes involved in cellular proliferation pathways, supporting its role as a potential anticancer agent.
Properties
CAS No. |
834905-07-6 |
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Molecular Formula |
C2H11N11O4 |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide |
InChI |
InChI=1S/C2H3N7O4.2H4N2/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2*1-2/h(H3,3,4,5,6,7);2*1-2H2 |
InChI Key |
OGMBKWWCJZKWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].NN.NN |
Origin of Product |
United States |
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